10-Azabicyclo[4.3.1]decane
Overview
Description
10-Azabicyclo[4.3.1]decane is a bicyclic organic compound that features a nitrogen atom within its ring structure. This compound is notable for its presence in various biologically active alkaloids and pharmaceuticals. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Azabicyclo[4.3.1]decane typically involves several key steps. One common method starts with tropone, which forms a complex with tricarbonyl iron (Fe(CO)3). The synthetic route includes:
Nucleophilic amine addition: An amine is added to the tropone complex.
Boc-protection: The resulting secondary amine is protected using a Boc (tert-butoxycarbonyl) group.
Photochemical demetallation: The iron complex is removed through photochemical reactions.
Intramolecular Heck reaction: This step forms the bicyclic ring system
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for larger-scale production. The use of bench-stable intermediates and common reagents makes this process feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
10-Azabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: Various substituents can be introduced into the ring system through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
10-Azabicyclo[4.3.1]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key scaffold in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 10-Azabicyclo[4.3.1]decane involves its interaction with various molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound can modulate enzyme activity and receptor binding, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[4.4.1]undecane
- 8-Azabicyclo[5.3.0]decane
- Azabicyclo[3.2.1]octane
Uniqueness
10-Azabicyclo[4.3.1]decane is unique due to its specific ring size and nitrogen placement, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of rigidity and flexibility, making it suitable for various applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
10-azabicyclo[4.3.1]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-9-7-3-6-8(4-1)10-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDHUFQYOCRGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper primarily focuses on the synthesis of these novel compounds as potential calystegine analogues. Calystegines are known to act as glycosidase inhibitors, particularly targeting enzymes like glucocerebrosidase. [] While the paper mentions preliminary evaluation of the new compounds as glucocerebrosidase inhibitors, it doesn't delve into the specifics of their interaction mechanism or downstream effects. Further research is needed to elucidate these aspects.
A: Calystegines have shown potential for various therapeutic applications, including treatments for lysosomal storage disorders and diabetes. [] Developing new analogues, like the synthesized 10-azabicyclo[4.3.1]decanes, is crucial for exploring structure-activity relationships (SAR). By modifying the core structure and introducing different functional groups, researchers aim to optimize the compounds' potency, selectivity, and pharmacological properties for specific therapeutic applications. This study explores a novel synthetic route for these analogues, potentially opening doors to diverse structures for further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.